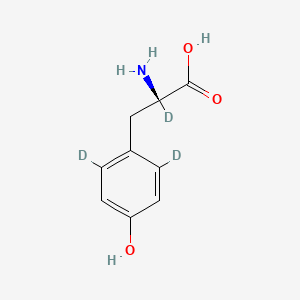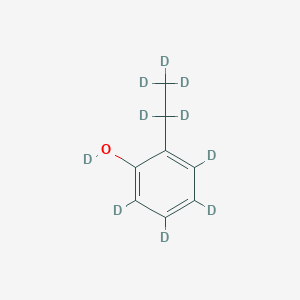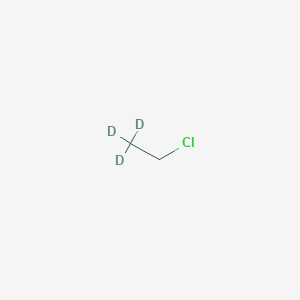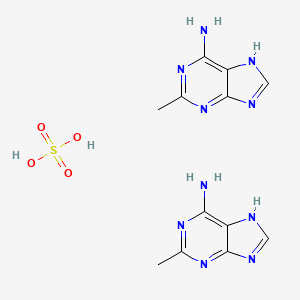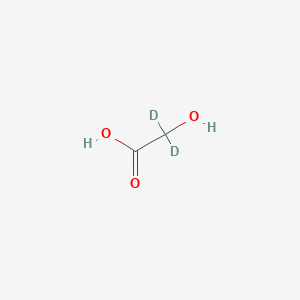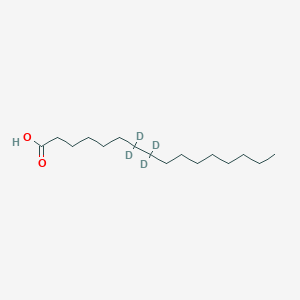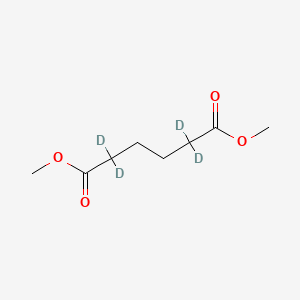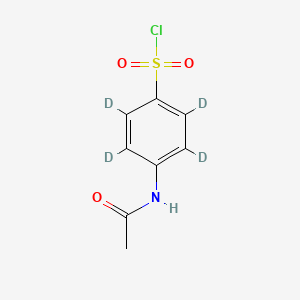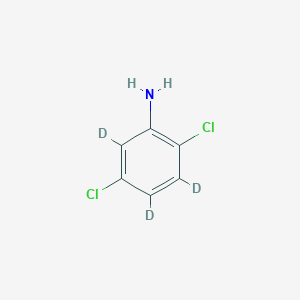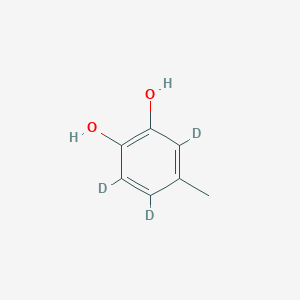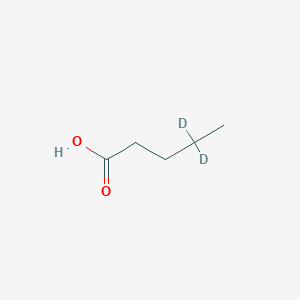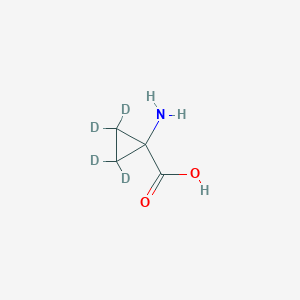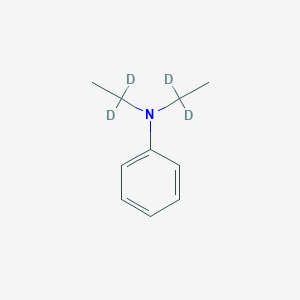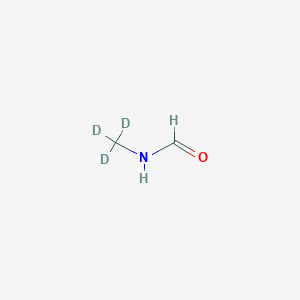
Heptadecanoic acid, 10-methyl-
Vue d'ensemble
Description
Heptadecanoic acid, 10-methyl-, also known as 10-methylheptadecanoic acid, is a long-chain fatty acid. Its molecular formula is C18H36O2, and it is classified as a saturated fatty acid. This compound is a derivative of heptadecanoic acid, with a methyl group attached to the 10th carbon atom in the chain. It is found in trace amounts in various natural sources, including certain animal fats and plant oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadecanoic acid, 10-methyl-, can be synthesized through several methods. One common approach involves the methylation of heptadecanoic acid using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of heptadecanoic acid, 10-methyl-, often involves the catalytic hydrogenation of unsaturated fatty acids derived from natural sources. This process includes the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Heptadecanoic acid, 10-methyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Sulfuric acid as a catalyst with methanol.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Esterification: Methyl esters.
Applications De Recherche Scientifique
Heptadecanoic acid, 10-methyl-, has several scientific research applications:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acids.
Biology: The compound is studied for its role in cellular metabolism and lipid biosynthesis.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of heptadecanoic acid, 10-methyl-, involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It interacts with various enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. These interactions affect the synthesis and degradation of other fatty acids, impacting cellular energy balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Heptadecanoic Acid: A saturated fatty acid with no methyl substitution.
Methyl Heptadecanoate: The methyl ester of heptadecanoic acid.
Stearic Acid: An 18-carbon saturated fatty acid without methyl substitution.
Uniqueness: Heptadecanoic acid, 10-methyl-, is unique due to the presence of a methyl group at the 10th carbon position, which alters its physical and chemical properties compared to its non-methylated counterparts. This structural difference can influence its reactivity, solubility, and interaction with biological molecules .
Propriétés
IUPAC Name |
10-methylheptadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-8-11-14-17(2)15-12-9-6-7-10-13-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCDKBAXFALNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415223 | |
| Record name | 10-methylheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26429-10-7 | |
| Record name | 10-methylheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


